N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-methoxybenzamide
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Overview
Description
N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-methoxybenzamide is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, a chlorophenyl group, and a methoxybenzamide moiety
Preparation Methods
The synthesis of N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-methoxybenzamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[3,4-d]pyrimidine ring system.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using a chlorinated aromatic compound and a suitable base.
Attachment of the Methoxybenzamide Moiety: The final step involves the coupling of the pyrazolo[3,4-d]pyrimidine intermediate with 2-methoxybenzamide under appropriate conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-methoxybenzamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as a lead compound for the development of new drugs targeting various diseases, including cancer and inflammatory disorders.
Biological Research: It is used as a tool compound to study the biological pathways and molecular targets involved in disease processes.
Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and signaling pathways, leading to its therapeutic effects. For example, it may inhibit protein kinases involved in cell proliferation and survival, thereby exerting anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-methoxybenzamide can be compared with other similar compounds, such as:
AZD5363: An orally bioavailable inhibitor of Akt kinases, showing increased potency and selectivity.
Phenylpiperidines: Compounds containing a phenylpiperidine skeleton, which have similar pharmacological properties.
Pyrazolopyrimidine Derivatives: A class of compounds with diverse biological activities, including anticancer and antiviral properties.
The uniqueness of this compound lies in its specific structure and the combination of functional groups, which contribute to its distinct biological and pharmacological properties.
Properties
Molecular Formula |
C23H18ClN7O2 |
---|---|
Molecular Weight |
459.9 g/mol |
IUPAC Name |
N-[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C23H18ClN7O2/c1-14-11-20(28-23(32)17-5-3-4-6-19(17)33-2)31(29-14)22-18-12-27-30(21(18)25-13-26-22)16-9-7-15(24)8-10-16/h3-13H,1-2H3,(H,28,32) |
InChI Key |
FAEFUQJVJQTWGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2OC)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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